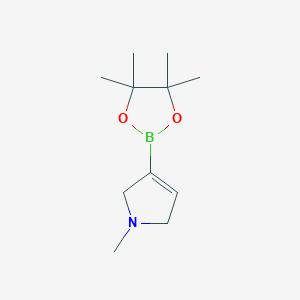
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Overview
Description
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, also known as BDBD, is a synthetic organic compound belonging to the class of benzodiazepines. It is a member of the benzodiazepine family, which is a group of drugs known for their sedative, anti-anxiety, and hypnotic properties. BDBD has a wide range of applications in medical and scientific research and has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of 1,4-Benzodiazepine-2,5-diones, including compounds similar to (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, involves molecular rearrangements under basic conditions. These transformations occur under mild conditions, revealing the reactivity and versatility of these compounds in synthetic chemistry (Křemen et al., 2017).
Enantioselective Synthesis
- Enantioselective synthesis of 1,4-Benzodiazepine-2,5-diones derived from proline, which are vital scaffolds in medicinal chemistry, has been developed. This synthesis achieves high enantioselectivities, demonstrating the chemical’s potential in producing enantiopure compounds (Macquarrie-Hunter & Carlier, 2005).
Medicinal Chemistry and Drug Design
- The benzodiazepinedione class, which includes variants of (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, has been modified for the synthesis of non-peptidal GPIIbIIIa antagonists. These compounds are studied for their structure-activity relationships, offering insights into their potential in drug development (Blackburn et al., 1997).
Application in Heterocyclic Chemistry
- The synthesis of 1,5-benzodiazepines, closely related to the chemical , involves reactions with 1,2-diaminobenzene and various diketones. This research highlights the importance of these compounds in the field of heterocyclic chemistry (Drewes & Upfold, 1977).
Novel Heterocyclic Systems
- Studies on pyrimido[1,6-a][1,5]benzodiazepines, which share a structural resemblance with (3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione, have led to the discovery of new heterocyclic systems. This research expands the scope of benzodiazepine derivatives in the creation of novel compounds (Yuskovets & Ivin, 2007).
properties
IUPAC Name |
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-8-4-5-9-13(12)17-16(20)14(18-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,20)(H,18,19)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYQGXYNQRRATP-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2C(=O)NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R)-3-benzyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B3109940.png)
![2-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3109948.png)
![Ethyl 6-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B3109952.png)



![{2-[(4-Fluorobenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B3109990.png)
![[2-(4-Bromo-2-methylphenoxy)ethyl]diethylamine](/img/structure/B3109994.png)




